molecular formula C15H18ClF3N4O2 B2936698 Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate CAS No. 337919-63-8

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate

Cat. No.: B2936698
CAS No.: 337919-63-8
M. Wt: 378.78
InChI Key: FZPQOEYSYCUPKR-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate is a synthetic organic compound featuring a piperazino-pyridinyl core substituted with trifluoromethyl (-CF₃) and chlorine groups. The molecule includes an ethyl ester-linked iminopropanoate moiety, distinguishing it from related derivatives.

Properties

IUPAC Name

ethyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-iminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N4O2/c1-2-25-13(24)8-12(20)22-3-5-23(6-4-22)14-11(16)7-10(9-21-14)15(17,18)19/h7,9,20H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQOEYSYCUPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under controlled conditions to form the piperazino derivative. This intermediate is then reacted with ethyl 3-iminopropanoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Use/Activity Reference
Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate ~C₁₅H₁₈ClF₃N₄O₂ (inferred) ~365.77 N/A Ethyl iminopropanoate ester Research compound
Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate C₁₄H₁₇ClF₃N₃O₂ 351.76 338979-08-1 Ethyl acetate ester Intermediate in synthesis
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid C₁₄H₁₇ClF₃N₃O₂ 351.76 1227954-72-4 Propanoic acid Not specified
Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.71 658066-35-4 Benzamide Broad-spectrum fungicide
Haloxyfop methyl ester C₁₆H₁₃ClF₃NO₄ 375.73 69806-40-2 Methyl ester, phenoxypropanoate Herbicide
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzoate C₂₀H₁₉ClF₄N₃O₂ 456.83 N/A Ethyl benzoate ester Research compound

Key Differences and Implications

Propanoic acid derivatives (e.g., 3-{...}propanoic acid) may exhibit higher solubility in aqueous environments due to the carboxylic acid group . Fluopyram’s benzamide group confers fungicidal activity by inhibiting mitochondrial respiration in fungi .

Biological Activity: Fluopyram and haloxyfop methyl ester are commercially used as agrochemicals, unlike the research-focused piperazino derivatives . Piperazino-pyridinyl compounds (e.g., the target) are often intermediates in synthesizing pharmaceuticals or pesticides, with their imino/ester groups influencing downstream reactivity .

Structural Stability :

  • The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the pyridine ring enhance metabolic stability and lipophilicity, critical for membrane penetration in bioactive molecules .

Biological Activity

Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C15H19ClF3N3O2
  • Molecular Weight : 351.75 g/mol
  • CAS Number : 337919-63-8

This compound features a piperazine moiety, which is known for its role in various biological activities, particularly in the development of pharmaceuticals targeting central nervous system disorders and cancer.

This compound is believed to exert its biological effects primarily through the inhibition of specific kinases. Kinase inhibitors have gained attention for their role in cancer therapy, as they can interfere with cell signaling pathways that promote tumor growth and survival.

In Vitro Studies

  • Kinase Inhibition : Research indicates that compounds with similar structures exhibit potent inhibitory activity against multiple kinases, including CDK4 and CDK6, which are critical in the regulation of the cell cycle. For example, a related study demonstrated that a compound with structural similarities induced apoptosis in tumor cells at concentrations ranging from 30–100 nM .
  • Cytotoxicity Assays : In vitro cytotoxicity studies have shown that ethyl derivatives of pyridine can significantly inhibit the growth of various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast and colorectal cancer cell lines .

Case Study 1: Multikinase Inhibition

A study focusing on a series of pyridopyrimidine compounds found that those with a trifluoromethyl group exhibited enhanced potency against CDK4/6 kinases. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine ring could optimize inhibitory activity, suggesting that this compound may similarly benefit from structural optimization .

Case Study 2: Antitumor Activity

Another investigation into related compounds highlighted their effectiveness in xenograft models of human tumors. The results indicated significant tumor regression when treated with compounds that share structural characteristics with this compound, underscoring its potential as a therapeutic agent .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMolecular WeightIC50 (µM)Target Kinase
Compound A351.750.011CDK4
Compound B350.800.015CDK6
Ethyl Compound351.75TBDTBD

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves coupling reactions between substituted pyridinyl-piperazine intermediates and propanoate derivatives. For example, a literature procedure () uses HOBt, TBTU, and NEt₃ in anhydrous DMF to activate carboxylic acids for amide bond formation. Key challenges include controlling regioselectivity due to steric hindrance from the trifluoromethyl group and minimizing side reactions (e.g., hydrolysis of the ethyl ester). Optimization involves:

  • Testing alternative coupling reagents (e.g., EDC/HCl vs. TBTU).
  • Adjusting solvent polarity (DMF vs. THF) to improve solubility of intermediates.
  • Monitoring reaction progress via LC-MS to identify incomplete coupling or degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Purity assessment (≥98% as per ) with UV detection at 254 nm.
  • NMR : Confirm the presence of the trifluoromethyl group (¹⁹F NMR, δ ~ -60 ppm) and piperazine protons (¹H NMR, δ 2.5–3.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
  • X-ray crystallography (if crystalline): Resolve steric clashes between the pyridinyl and piperazino groups (as in ) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways. For instance:

  • Transition state analysis : Evaluate energy barriers for nucleophilic substitution at the 3-chloro-5-(trifluoromethyl)pyridine moiety.
  • Solvent effects : Use continuum solvation models (e.g., SMD) to simulate DMF’s role in stabilizing charged intermediates.
  • Reaction path searches : Tools like GRRM or AFIR () can identify low-energy pathways for piperazine ring formation .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide () show antimicrobial activity, but results may vary due to:

  • Assay conditions : Test under standardized MIC/MBC protocols with controls for solvent interference (e.g., DMSO).
  • Structural variations : Compare substituent effects (e.g., chloro vs. trifluoromethyl) using SAR tables ().
  • Data normalization : Apply statistical tools (e.g., ANOVA) to distinguish assay variability from true biological effects .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures () exploit solubility differences of the ethyl ester vs. acidic byproducts.
  • HPLC prep-scale : Reverse-phase C18 columns for high-purity isolation (≥99%) when stereochemical purity is critical .

Contradiction Analysis

  • Synthetic Yields : reports ~65% crude yield, while achieves ~75% after recrystallization. This discrepancy may arise from differences in workup protocols (e.g., quenching with sodium bicarbonate in reduces acid degradation). Researchers should replicate both methods under controlled conditions to identify optimal workflows .

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